molecular formula C6H9N3O2 B1581774 5-(Dimethylamino)uracil CAS No. 37454-51-6

5-(Dimethylamino)uracil

Cat. No. B1581774
CAS RN: 37454-51-6
M. Wt: 155.15 g/mol
InChI Key: UUJYJQMSFALWBX-UHFFFAOYSA-N
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Description

5-(Dimethylamino)uracil is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 5-(Dimethylamino)uracil involves a reaction of 5-bromopimidine-2,4 (1H,3H)-dione 1 (1.5 g, 7.85 mmol) in Me2NH (15 mL, 2 M in THF). This mixture is stirred in an autoclave at 100 °C for 16 hours .


Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)uracil is characterized by the presence of a uracil core with a dimethylamino group attached at the 5-position . The InChI key for this compound is UUJYJQMSFALWBX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Derivatives

5-(Dimethylamino)uracil and its derivatives have significant applications in synthetic chemistry. The synthesis of 5-substituted uracil derivatives, including 5-dimethylaminouracil, has been explored for various uses in medicinal chemistry. For example, the synthesis and characterization of such derivatives have been detailed, highlighting their potential in creating new chemical entities for various applications (Ressner et al., 1976).

Excited State Dynamics

The excited state properties of amino substituted uracils, including 5-dimethylaminouracil, have been studied. These studies involve steady-state and time-resolved fluorescence spectroscopy, contributing to understanding the electronic transitions and photophysical behavior of these compounds. Such research is pivotal in photobiology and the development of photoactive materials (Gustavsson et al., 2012).

Crystal Structure Analysis

Understanding the crystal structure of 5-(Dimethylamino)uracil derivatives is essential for materials science and pharmaceutical chemistry. For instance, the crystal structure analysis of reaction products of dimethylamino uracil derivatives provides insights into their molecular arrangement and potential applications in drug design and materials engineering (Dähler et al., 1982).

Biological Activities

The biological activities of 5-(Dimethylamino)uracil derivatives have been studied extensively. For example, research into the synthesis and pharmacological activity of dimethylaminouracil derivatives reveals their potential in developing new therapeutic agents. This area of study is crucial for advancing drug discovery and understanding the biological interactions of uracil derivatives (Senda et al., 1974).

Novel Derivative Formation

The formation of novel uracil derivatives, such as 5-dimethylamino-1- and 2-indanyl uracil derivatives, showcases the versatility of 5-(Dimethylamino)uracil in synthetic chemistry. These novel compounds have potential applications in various fields, including materials science and pharmaceuticals (Ulanenko et al., 2006).

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes when handling 5-(Dimethylamino)uracil . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

While specific future directions for 5-(Dimethylamino)uracil are not mentioned in the available literature, there is ongoing research into the synthesis, properties, and potential applications of uracil derivatives . This suggests that there may be future developments in the study and use of compounds like 5-(Dimethylamino)uracil.

properties

IUPAC Name

5-(dimethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJYJQMSFALWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292258
Record name 5-(dimethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)uracil

CAS RN

37454-51-6
Record name NSC81180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(dimethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YF Shealy, CA O'Dell, WM Shannon… - Journal of Medicinal …, 1983 - ACS Publications
Carbocyclic analogues of S'-deoxyuridines, 3'-deoxyuridines, and uridines with substituents at position 5 of the uracil moiety were prepared by direct halogenation (5-bromo and 5-iodo …
Number of citations: 72 pubs.acs.org
VN Viswanadhan, AK Ghose… - Journal of chemical …, 1989 - ACS Publications
An important step in drug action is the interaction of the drug with a biological receptor. However, the direct study of the drug (ligand)-receptor interaction by molecularmechanics and …
Number of citations: 514 pubs.acs.org
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1967 - Springer
… Bredereck and coworkers [15], who discovered that when 1,3-dimethyl-4-amino-5-dimethylaminouracil reacts with acetic anhydride, methyl acetate is split off, and the imidazole ring is …
Number of citations: 3 link.springer.com
H Bredereck, H Herlinger, W Resemann - Chemische Berichte, 1960 - Wiley Online Library
… Dimethyl-4-amino-5-dimethylamino-uracil darstellt. Da 1.3-Dimethy1-4-amino-5-halogen-uracile zum Unterschied von den 1.3-Dimethyl-4-alkylamino-5-halogen-uracilen nucleophilen …
HG Kazmirowski, G Dietz… - Journal für Praktische …, 1963 - Wiley Online Library
1‐disubstituierte Semicarbazide setzen sich in Gegenwart von Natriumäthylat mit Cyanessigsäureester zu substituierten N‐Aminouracilen um, die nach dem Vorbild der TRAUBE‐…
Number of citations: 3 onlinelibrary.wiley.com

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